molecular formula C3H2BrFN2O2S B6589693 4-bromo-1H-imidazole-5-sulfonyl fluoride CAS No. 2137805-98-0

4-bromo-1H-imidazole-5-sulfonyl fluoride

Cat. No. B6589693
CAS RN: 2137805-98-0
M. Wt: 229
InChI Key:
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Description

4-Bromo-1H-imidazole-5-sulfonyl fluoride (4-BIFS) is a brominated fluorosulfonate compound that has been widely used in research laboratories for its unique properties. It is a versatile reagent for a variety of applications, including the synthesis of compounds and the determination of enzyme activity. 4-BIFS is also used in the study of biochemical and physiological effects and in the development of new drugs.

Scientific Research Applications

4-bromo-1H-imidazole-5-sulfonyl fluoride is widely used in scientific research due to its unique properties. It is a versatile reagent for a variety of applications, including the synthesis of compounds, the determination of enzyme activity, and the study of biochemical and physiological effects. In addition, this compound is used in the development of new drugs.

Mechanism of Action

4-bromo-1H-imidazole-5-sulfonyl fluoride is a fluorosulfonate compound that acts as a potent inhibitor of enzymes. It binds to the active site of enzymes and blocks the enzyme’s catalytic activity. This inhibition of enzyme activity is reversible and can be used to study the biochemical and physiological effects of the inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of enzyme inhibition on biochemical pathways, such as the synthesis of proteins and nucleic acids, and on physiological processes, such as cell growth and differentiation. In addition, this compound has been used to study the effects of enzyme inhibition on the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

4-bromo-1H-imidazole-5-sulfonyl fluoride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also a potent inhibitor of enzymes, making it useful for the study of enzyme activity. However, this compound has some limitations for use in laboratory experiments. It is a relatively non-specific inhibitor and can inhibit multiple enzymes, making it difficult to study the specific effects of enzyme inhibition. In addition, this compound is a relatively unstable compound and can degrade over time.

Future Directions

The potential applications of 4-bromo-1H-imidazole-5-sulfonyl fluoride are vast and there are many possible future directions for research. One possible direction is the development of new drugs based on this compound. This compound could be used to develop drugs that target specific enzymes, allowing for more specific and effective treatments. In addition, this compound could be used to study the effects of enzyme inhibition on biochemical pathways and physiological processes, such as cell growth and differentiation. Finally, this compound could be used to develop new methods for the synthesis of compounds and the determination of enzyme activity.

Synthesis Methods

4-bromo-1H-imidazole-5-sulfonyl fluoride is synthesized from 1H-imidazole-5-sulfonyl chloride and 4-bromobenzaldehyde in a two-step reaction. In the first step, 1H-imidazole-5-sulfonyl chloride is reacted with 4-bromobenzaldehyde in the presence of a base to form 4-bromo-1H-imidazole-5-sulfonamide. In the second step, 4-bromo-1H-imidazole-5-sulfonamide is reacted with sodium fluoride in the presence of a base to form this compound. This two-step reaction is simple, efficient, and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1H-imidazole-5-sulfonyl fluoride involves the reaction of 4-bromo-1H-imidazole-5-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "4-bromo-1H-imidazole-5-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "Add 4-bromo-1H-imidazole-5-sulfonyl chloride to a reaction vessel", "Pass hydrogen fluoride gas through the reaction vessel", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with diethyl ether", "Dry the solid under vacuum to obtain 4-bromo-1H-imidazole-5-sulfonyl fluoride" ] }

CAS RN

2137805-98-0

Molecular Formula

C3H2BrFN2O2S

Molecular Weight

229

Purity

95

Origin of Product

United States

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